N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

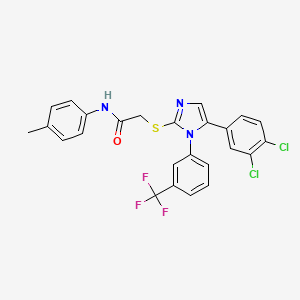

Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of similar compounds may involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

The molecular structures of similar compounds are often stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Applications

Naphthalene derivatives have been synthesized and evaluated for their antibacterial properties. For example, a series of naphthalene-1,4-dione derivatives were synthesized and tested against various bacterial strains, demonstrating significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (P. Ravichandiran et al., 2015).

Anticancer Research

Naphthalene derivatives have also been explored for their anticancer properties. A study on 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety evaluated their cytotoxic activity against various cancer cell lines. These compounds showed promising cytotoxic activity, highlighting their potential as anticancer agents (P. Ravichandiran et al., 2019).

Optical and Electronic Applications

Core-substituted naphthalene diimides have been synthesized and studied for their optical and electronic properties. These compounds exhibit significant bathochromic shifts in absorption and fluorescence quantum yields, making them suitable for applications in organic electronics and as fluorescent probes (C. Thalacker et al., 2006).

Molecular Docking and Drug Design

Naphthalene derivatives have been utilized in molecular docking studies to explore their binding affinity to drug targets. Such studies provide valuable insights into the potential therapeutic applications of these compounds and their mechanisms of action (Festus Chioma et al., 2018).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-amino-2-thiouracil with 2-naphthylamine to form the intermediate, which is then reacted with ethyl 2-bromoacetate to form the key intermediate. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form the final product.", "Starting Materials": [ "4-amino-2-thiouracil", "2-naphthylamine", "ethyl 2-bromoacetate", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-amino-2-thiouracil with 2-naphthylamine in ethanol to form the intermediate", "Step 2: Reaction of the intermediate with ethyl 2-bromoacetate in DMF to form the key intermediate", "Step 3: Reaction of the key intermediate with 3,4-difluorobenzoyl chloride in DMF to form the final product" ] } | |

CAS-Nummer |

888425-40-9 |

Produktname |

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |

Molekularformel |

C23H17F2N5O3S |

Molekulargewicht |

481.48 |

IUPAC-Name |

N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C23H17F2N5O3S/c24-15-9-8-13(10-16(15)25)21(32)28-19-20(26)29-23(30-22(19)33)34-11-18(31)27-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,27,31)(H,28,32)(H3,26,29,30,33) |

InChI-Schlüssel |

IFGGIVYHHWBIHJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2666633.png)

![1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2666635.png)

![(5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2666640.png)

![4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2666641.png)

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2666643.png)

![(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2666647.png)